molecular formula C4H10O8S2Zn B137943 zinc;2-hydroxyethanesulfonate CAS No. 129756-32-7

zinc;2-hydroxyethanesulfonate

Cat. No.: B137943
CAS No.: 129756-32-7
M. Wt: 315.6 g/mol
InChI Key: MIPUHXODPDOHCI-UHFFFAOYSA-L
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Description

Zinc 2-hydroxyethanesulfonate is the zinc salt of 2-hydroxyethanesulfonic acid (isethionic acid). Sodium 2-hydroxyethanesulfonate (sodium isethionate) is well-documented, with applications in pharmaceuticals and personal care products due to its surfactant properties and mildness . The zinc derivative likely shares the sulfonate group’s stability and chelation properties, which are critical in industrial and biomedical contexts.

Properties

CAS No.

129756-32-7

Molecular Formula

C4H10O8S2Zn

Molecular Weight

315.6 g/mol

IUPAC Name

zinc;2-hydroxyethanesulfonate

InChI

InChI=1S/2C2H6O4S.Zn/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q;;+2/p-2

InChI Key

MIPUHXODPDOHCI-UHFFFAOYSA-L

SMILES

C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2]

Canonical SMILES

C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2]

Synonyms

Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) typically involves the reaction of zinc oxide or zinc carbonate with 2-hydroxyethanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete dissolution of zinc salts and the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is scaled up by using large reactors where zinc oxide or zinc carbonate is reacted with 2-hydroxyethanesulfonic acid. The reaction mixture is then filtered to remove any unreacted zinc compounds, and the filtrate is concentrated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

zinc;2-hydroxyethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted ethanesulfonic acid compounds .

Scientific Research Applications

zinc;2-hydroxyethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) involves its interaction with molecular targets such as enzymes and receptors. The zinc ion in the compound can coordinate with various biological molecules, influencing their activity and function. This coordination can lead to the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Zinc Gluconate

  • Chemical Formula : C₁₂H₂₂O₁₄Zn
  • CAS RN : 4468-02-4
  • Applications : Widely used in dietary supplements and lozenges for immune support. FCC-grade zinc gluconate has a purity of 97.0–102.0% and is water-soluble .
  • Safety : Generally recognized as safe (GRAS) for oral consumption.
  • Key Difference : Unlike zinc 2-hydroxyethanesulfonate, zinc gluconate is explicitly approved for food and pharmaceutical use, with established safety profiles.

Zinc Sulfate (Heptahydrate)

  • Chemical Formula : ZnSO₄·7H₂O
  • CAS RN : 7446-20-0
  • Applications : Agricultural fertilizer, cell culture additive, and astringent in medical formulations .
  • Solubility : Highly water-soluble (96 g/100 mL at 20°C).
  • Safety : Causes irritation upon inhalation or skin contact; requires protective gear during handling .
  • Key Difference : Zinc sulfate’s high solubility contrasts with the likely lower solubility of zinc 2-hydroxyethanesulfonate, which may limit its agricultural utility but enhance stability in formulations.

Zinc 2-Ethylhexanoate

  • Chemical Formula : Zn(C₈H₁₅O₂)₂
  • CAS RN : 136-53-8
  • Applications : Catalyst in polyurethane production and corrosion inhibitor .
  • Reactivity: Stable under normal conditions but reacts with oxidizing agents, producing zinc oxide fumes .
  • Safety : Classified as a Category 2 eye irritant (H319); requires neoprene gloves, chemical goggles, and respiratory protection .

Zinc Phosphate

  • Chemical Formula : Zn₃(PO₄)₂
  • Applications : Anti-corrosive pigment in coatings and dental cement .
  • Solubility : Insoluble in water, enhancing durability in protective coatings.

Research Findings and Data Tables

Table 1: Comparative Properties of Zinc Compounds

Compound CAS RN Solubility Primary Applications Safety Profile
Zinc 2-hydroxyethanesulfonate Not Available Likely moderate Biomedical research Limited data; inferred mild
Zinc gluconate 4468-02-4 High (water) Dietary supplements GRAS, low toxicity
Zinc sulfate heptahydrate 7446-20-0 High (water) Agriculture, cell culture Irritant (skin/eyes)
Zinc 2-ethylhexanoate 136-53-8 Low (organic) Industrial catalysts Eye irritant (Category 2)
Zinc phosphate 7779-90-0 Insoluble Corrosion inhibition Low toxicity

Table 2: Metabolic and Biomedical Relevance

Compound Association with Disease Research Context Source
2-Hydroxyethanesulfonate Type 2 diabetes biomarker Plasma metabolite linked to insulin resistance
Zinc gluconate Immune support Clinical trials for cold/flu relief

Critical Analysis and Gaps

  • Zinc 2-Hydroxyethanesulfonate: Limited direct studies exist, necessitating extrapolation from sodium isethionate data.
  • Safety Data: Zinc 2-ethylhexanoate’s hazards highlight the need for rigorous toxicological studies on sulfonate analogs .
  • Industrial vs. Biomedical Use : Sulfate and phosphate derivatives dominate industrial applications, whereas gluconate and sulfonates show promise in healthcare.

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